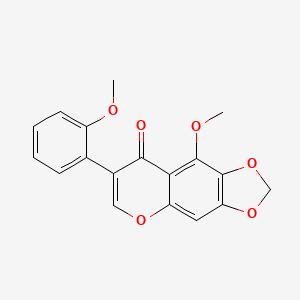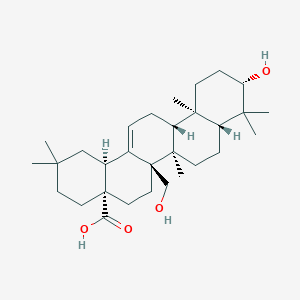
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is an organic compound belonging to the class of phenols It is characterized by the presence of a hydroxyethyl group at the 4-position and two methoxy groups at the 2- and 6-positions on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethoxyphenol with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the 4-position. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-oxoethyl)-2,6-dimethoxyphenol.
Reduction: The compound can be reduced to form this compound derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 4-(1-oxoethyl)-2,6-dimethoxyphenol and substituted phenols with different functional groups.
科学的研究の応用
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-(1-Hydroxyethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
4-(1-Hydroxyethyl)phenol: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
2,6-Dimethoxyphenol: Lacks the hydroxyethyl group, affecting its biological activity and applications.
4-Hydroxy-3-methoxybenzyl alcohol: Similar structure but with different substituents, leading to variations in chemical behavior and uses.
Uniqueness
4-(1-Hydroxyethyl)-2,6-dimethoxyphenol is unique due to the combination of the hydroxyethyl and methoxy groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
CAS番号 |
33900-62-8 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C10H14O4/c1-13-8-5-7(3-4-11)6-9(14-2)10(8)12/h5-6,11-12H,3-4H2,1-2H3 |
InChIキー |
BZMWVTKTSDHGBF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C(=C1)OC)O)OC)O |
正規SMILES |
COC1=CC(=CC(=C1O)OC)CCO |
同義語 |
alpha-methylsyringylalcohol methylsyringylalcohol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,2S,3R,4R,5S,9S,11S,12S,14S)-7-amino-2-(hydroxymethyl)-10,13,15-trioxa-6,8-diazapentacyclo[7.4.1.13,12.05,11.05,14]pentadec-7-ene-2,4,12-triol](/img/structure/B1252819.png)

![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)
![2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE](/img/structure/B1252823.png)
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)






